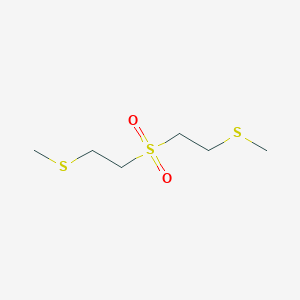
Sbmte
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is a chemical compound with the molecular formula C6H14O2S3 and a molecular weight of 214.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
作用机制
Target of Action
Sbmte, also known as 1,1’-sulfonylbis [2- (methylthio)ethane], is a metabolite of sulfur mustard (SM), a chemical warfare agent . SM primarily targets the eyes, respiratory tract, and skin, acting as an alkylating vesicant .
Mode of Action
This compound is a β-Lyase metabolite of SM . SM is a bifunctional alkylating vesicant that has cytotoxic, teratogenic, mutagenic, and carcinogenic effects on humans . It interacts with its targets by alkylating DNA and proteins, leading to cell death .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of SM. After exposure to SM, the body metabolizes it into various metabolites, including this compound . This process involves the glutathione/β-lyase pathway, where SM is metabolized into this compound and other metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation from SM and its excretion in urine . After exposure to SM, this compound is formed as a metabolite and excreted in the urine . The detection of this compound in urine is used as a biomarker for SM exposure .
Result of Action
The result of this compound’s action is indicative of SM exposure. The presence of this compound in urine is a clear sign of SM exposure . After a symptom-free latency period, which depends on the total absorbed dose, typical ocular, respiratory, cutaneous, and hematological symptoms of SM exposure could be observed .
生化分析
Biochemical Properties
Sbmte is a metabolite of sulfur mustard, produced through β-lyase metabolic pathways . It interacts with various enzymes and proteins in the body, serving as a definitive analyte for the detection of sulfur mustard exposure .
Cellular Effects
The presence of this compound in the body signifies exposure to sulfur mustard, which can have profound effects on various types of cells and cellular processes . Sulfur mustard can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not exert effects at the molecular level. Instead, its presence indicates the action of sulfur mustard. Sulfur mustard is a bifunctional alkylating vesicant that can cause DNA and protein damage, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
This compound can be detected in human urine approximately two weeks after exposure to sulfur mustard . This detection is crucial for the retrospective verification of sulfur mustard exposure in victims of chemical terrorism .
Metabolic Pathways
This compound is involved in the β-lyase metabolic pathways of sulfur mustard . It interacts with various enzymes in these pathways, serving as a key biomarker for sulfur mustard exposure .
Transport and Distribution
Sulfur mustard, the parent compound of this compound, can diffuse across cell membranes and distribute widely in the body .
Subcellular Localization
Sulfur mustard, the parent compound of this compound, can interact with various subcellular components, including DNA and proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves the reaction of ethane-2,1-diyl with methylsulfane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities .
化学反应分析
Types of Reactions
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) .
相似化合物的比较
Similar Compounds
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)-13C4: An isotopically labeled form used in metabolic research.
Bis(methylsulfinylethyl)sulfone: A sulfur mustard metabolite with similar structural features.
Uniqueness
(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
属性
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNRNZPCBFCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) and why is it important?
A: 1,1′-sulfonylbis[2-(methylthio)ethane] (this compound) is a metabolite of sulfur mustard (HD), a highly toxic chemical warfare agent. this compound is particularly important because it serves as a definitive biomarker for sulfur mustard exposure. [] This means its presence in urine unequivocally confirms exposure to HD, even weeks after the initial contact. []
Q2: How is this compound formed in the body?
A: Following sulfur mustard exposure, the body attempts to detoxify the agent through various metabolic pathways. One pathway involves conjugation with glutathione, followed by enzymatic transformation by β-lyase enzymes. This process ultimately leads to the formation of this compound and related metabolites like 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE) and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
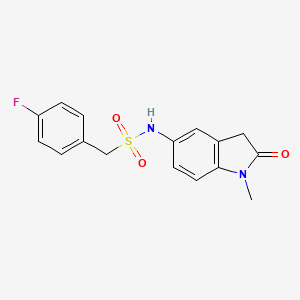
![4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2500768.png)
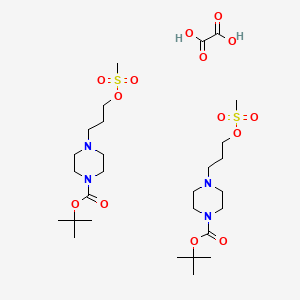
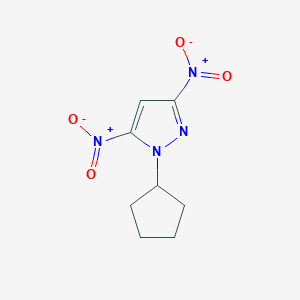


![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
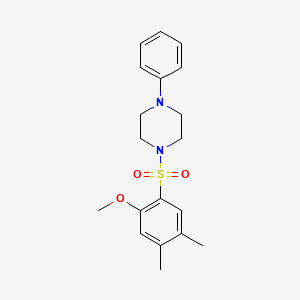
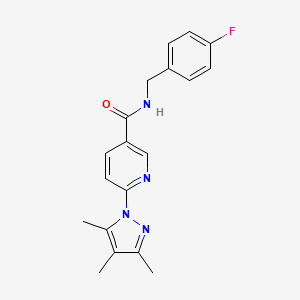
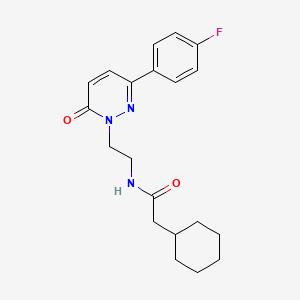
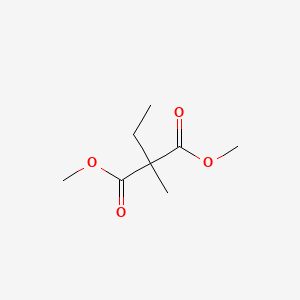
![6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2500784.png)


